![molecular formula C12H10N2O B11901109 N-(Quinolin-6-yl)acrylamide](/img/structure/B11901109.png)
N-(Quinolin-6-yl)acrylamide
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Overview
Description
N-(Quinolin-6-yl)acrylamide: is a compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry. This compound is particularly noted for its potential in various scientific research fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Quinolin-6-yl)acrylamide typically involves the reaction of quinoline derivatives with acrylamide. One common method includes the chemo-selective reaction of 2-quinolinone with methyl acrylate under specific conditions . This reaction can be catalyzed by palladium diacetate in acetonitrile at elevated temperatures (around 120°C) in a sealed tube .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(Quinolin-6-yl)acrylamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the quinoline ring.
Oxidation and Reduction Reactions: The quinoline moiety can be oxidized or reduced under appropriate conditions.
Addition Reactions: The acrylamide group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Palladium Diacetate: Used as a catalyst in substitution reactions.
Acetonitrile: Common solvent for reactions involving this compound.
Hydrazine: Used for the reduction of quinoline derivatives.
Major Products:
N-Substituted Quinoline Derivatives: Formed through substitution reactions.
Oxadiazoles and Thiosemi-carbazides: Formed through reactions involving the acrylamide group.
Scientific Research Applications
Synthesis and Structural Modifications
N-(Quinolin-6-yl)acrylamide serves as a precursor for synthesizing various quinoline derivatives. The compound can undergo chemoselective reactions with electrophiles, leading to the formation of diverse structural modifications. For instance, it has been utilized in the synthesis of N-substituted quinolone derivatives through reactions with alkyl halides and other electrophilic agents under different reaction conditions .
Anticancer Properties
One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that derivatives containing the acrylamide moiety exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation and survival .
Case Studies on Anticancer Activity
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
6h | MCF-7 | 0.22 | EGFR inhibition |
9e | HepG2 | 2.71 | Cell cycle arrest |
The compound 6h was found to be a potent EGFR inhibitor with an IC50 value comparable to standard drugs like Lapatinib, indicating its potential as a lead compound for further development in cancer therapy .
Mechanistic Studies
In addition to its cytotoxic effects, studies have investigated the molecular mechanisms underlying the activity of this compound derivatives. For example, flow cytometry analyses have shown that certain derivatives can significantly alter cell cycle distribution, leading to increased accumulation in the G1 phase and decreased populations in S and G2/M phases . This suggests that these compounds may induce apoptosis through mechanisms involving cell cycle regulation.
Other Biological Activities
Beyond anticancer applications, this compound derivatives have been explored for other biological activities:
- Antiviral Activity : Some quinoline derivatives have shown promise in inhibiting viral replication mechanisms.
- Antimicrobial Properties : Research indicates that certain modifications can enhance antimicrobial efficacy against various pathogens.
Mechanism of Action
N-(Quinolin-6-yl)acrylamide exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit EGFR by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation and survival . This mechanism makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide: Another quinoline derivative with similar inhibitory effects on EGFR.
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides: These compounds also exhibit significant biological activity and are used in similar research applications.
Uniqueness: N-(Quinolin-6-yl)acrylamide is unique due to its specific structure, which allows for selective binding to certain molecular targets like EGFR. This selectivity enhances its potential as a therapeutic agent in cancer treatment .
Biological Activity
N-(Quinolin-6-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, characterization, and biological effects, with a focus on its anticancer properties.
Synthesis and Structural Characterization
This compound can be synthesized through various methods involving the reaction of quinoline derivatives with acrylamide. The structural framework of this compound allows it to interact with biological targets effectively. The synthesis often involves the use of electrophilic and nucleophilic reactions to form the desired acrylamide linkage to the quinoline moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its anticancer properties. The following sections detail specific findings from various studies.
Antiproliferative Activity
-
Cell Line Studies :
- This compound derivatives have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain derivatives exhibited IC50 values as low as 2.46 μM against HepG2 cells, indicating potent cytotoxicity .
- A notable derivative, 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid (6e), displayed an IC50 value of 2.46 μM and was associated with apoptosis induction and cell cycle arrest .
-
Mechanisms of Action :
- The mechanism behind the antiproliferative activity often involves inhibition of tubulin polymerization and disruption of the cell cycle. For instance, compound 6e was found to significantly upregulate active caspase 9 levels by 5.81-fold compared to untreated controls, indicating a mitochondrial-dependent apoptotic pathway .
- Another compound, quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide (6f), demonstrated an IC50 value of 1.87 μM against MCF-7 cells and induced apoptosis through similar mechanisms .
Study 1: Anticancer Potential
A study focusing on various quinoline-acrylamide hybrids demonstrated that compounds containing the quinoline scaffold exhibited significant cytotoxicity against MCF-7 cells. The most promising hybrid displayed an IC50 value lower than standard chemotherapeutics like Doxorubicin .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
6e | HepG2 | 2.46 | Tubulin polymerization inhibition |
6f | MCF-7 | 1.87 | Mitochondrial apoptosis pathway |
Study 2: EGFR Inhibition
Research has highlighted that several quinoline derivatives act as effective inhibitors of the epidermal growth factor receptor (EGFR), which is pivotal in many cancers. For example, compound 6h showed potent inhibitory activity against EGFR with an IC50 value of 0.22 μM, comparable to established EGFR inhibitors .
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-quinolin-6-ylprop-2-enamide |
InChI |
InChI=1S/C12H10N2O/c1-2-12(15)14-10-5-6-11-9(8-10)4-3-7-13-11/h2-8H,1H2,(H,14,15) |
InChI Key |
ZISYUGFIZAZBSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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